molecular formula C18H11Cl2F3N2O3S B2679905 N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide CAS No. 338775-30-7

N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide

Cat. No.: B2679905
CAS No.: 338775-30-7
M. Wt: 463.25
InChI Key: KEMMXIDWMFWBMK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyloxy substituent at the para position of the benzene ring and a 4-chlorophenyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their bioactivity in agrochemical applications, particularly as herbicides, insecticides, or plant growth regulators . The trifluoromethyl and chloro groups enhance its lipophilicity and metabolic stability, making it structurally optimized for pesticidal activity .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2O3S/c19-12-1-3-13(4-2-12)25-29(26,27)15-7-5-14(6-8-15)28-17-16(20)9-11(10-24-17)18(21,22)23/h1-10,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMMXIDWMFWBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H11Cl2F3N4S
  • Molecular Weight : 395.24 g/mol
  • CAS Number : 338775-51-2

The compound features a chlorophenyl group and a trifluoromethyl-pyridine moiety, which contribute to its chemical reactivity and biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, primarily through inhibition of specific enzymes and pathways:

  • Cyclooxygenase-2 (COX-2) Inhibition : Similar compounds have shown effectiveness as selective COX-2 inhibitors, which are significant in treating inflammation and pain .
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been evaluated against various pathogens, showing promising results against Mycobacterium tuberculosis and other bacteria .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound's structural features allow it to interact with active sites of enzymes such as COX-2 and others involved in inflammatory pathways.
  • Cellular Uptake : The presence of halogen atoms (chlorine and fluorine) enhances lipophilicity, facilitating cellular membrane penetration.

In Vivo Studies

  • Toxicology Studies : In a study involving rats, doses of 1000 mg/kg led to significant liver weight increases and nephropathy, indicating potential toxicity at high concentrations . The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on kidney effects.
  • Efficacy Against Pathogens : A study demonstrated that related compounds exhibited inhibitory effects on Mycobacterium tuberculosis, suggesting that this compound may also possess similar antimicrobial properties .

In Vitro Studies

  • Cholinesterase Inhibition : Related derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to strong inhibitory effects . This suggests potential applications in treating neurodegenerative diseases.
  • Antioxidant Activity : Compounds structurally related to this compound have shown antioxidant potential, which is critical in mitigating oxidative stress-related diseases .

Data Summary Table

Biological ActivityObservationsReferences
COX-2 InhibitionSelective inhibition observed; potential for anti-inflammatory use
Antimicrobial ActivityEffective against Mycobacterium tuberculosis
ToxicityNOAEL established at 10 mg/kg; liver and kidney effects noted
Cholinesterase InhibitionModerate IC50 values; potential neuroprotective effects
Antioxidant ActivityExhibited antioxidant properties

Scientific Research Applications

Antibacterial Applications

The sulfonamide group present in N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide has demonstrated significant antibacterial activity. Research indicates that compounds with similar structures exhibit efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhi

In vitro studies have shown that this compound can inhibit bacterial growth effectively, suggesting its potential use in developing new antibiotics or treatments for bacterial infections.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in various physiological processes. Notable findings include:

  • Urease Inhibition : The compound shows promising inhibitory activity against urease, an enzyme critical in nitrogen metabolism.
  • Acetylcholinesterase Inhibition : This compound may also serve as an inhibitor for acetylcholinesterase, which is significant in treating conditions like Alzheimer's disease.

The IC50 values obtained from these studies indicate the compound's potential as a therapeutic agent targeting these enzymes.

Anticancer Potential

The structural characteristics of this compound suggest possible anticancer properties. Research has indicated that compounds with similar frameworks can inhibit cell proliferation by:

  • Targeting signaling pathways involved in cancer progression.
  • Inducing apoptosis in cancer cells.

Studies have shown that this compound can affect the growth of various cancer cell lines, highlighting its potential as a candidate for further development in oncology.

Antibacterial Screening

A recent study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated significant activity against Staphylococcus aureus, suggesting its application in treating skin infections.

Enzyme Interaction Studies

Fluorescence spectroscopy was employed to study the binding interactions of this compound with bovine serum albumin (BSA). The findings revealed effective binding, which is crucial for understanding pharmacokinetics and bioavailability in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related sulfonamide derivatives, focusing on molecular properties, substituent effects, and documented applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Use/Category CAS Number Reference
N-(4-Chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide C₁₈H₁₂Cl₂F₃N₂O₃S 455.27* 4-chlorophenyl; 3-chloro-5-(trifluoromethyl)pyridinyloxy Hypothesized herbicide Not explicitly listed
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(2,3-dimethylphenyl)benzenesulfonamide C₂₀H₁₆ClF₃N₂O₃S 456.87 2,3-dimethylphenyl; 3-chloro-5-(trifluoromethyl)pyridinyloxy Research compound 338775-36-3
N-(((4-Chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide C₂₀H₁₀Cl₂F₅N₃O₃ 526.17 Urea linkage; 2,6-difluorobenzoyl; 3-chloro-5-(trifluoromethyl)pyridinyloxy Insecticide (fluazuron) 86811-58-7
Chlorfluazuron C₂₀H₉Cl₃F₅N₃O₃ 540.66 3,5-dichloro-4-pyridinyloxy; difluorobenzamide Insect growth regulator 71422-67-8
Haloxyfop methyl ester C₁₆H₁₃ClF₃N₀₄ 383.73 Methyl ester; phenoxy-phenoxy-propanoate Herbicide 69806-40-2

*Hypothetical molecular weight calculated based on structural similarity.

Key Observations:

Substituent Impact on Bioactivity :

  • The 4-chlorophenyl group in the target compound contrasts with the 2,3-dimethylphenyl group in , which may alter binding affinity to enzymatic targets due to steric and electronic differences.
  • Trifluoromethyl and chloro groups are conserved across analogs (e.g., fluazuron , chlorfluazuron ), suggesting their critical role in enhancing stability and target interaction.

Functional Group Variations :

  • Replacement of the sulfonamide moiety with a urea linkage (as in fluazuron ) or ester group (haloxyfop ) shifts activity from herbicide to insecticide or ACCase inhibition.

Documented Applications :

  • Compounds with pyridinyloxy substituents are frequently associated with herbicidal (haloxyfop ) or insecticidal (chlorfluazuron ) activity, depending on auxiliary functional groups.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogs, such as coupling sulfonyl chlorides with amines in pyridine (e.g., ).
  • Structure-Activity Relationship (SAR) : The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is a recurring pharmacophore in agrochemicals, suggesting its importance in disrupting metabolic pathways in pests .
  • Unresolved Data Gaps : The exact pesticidal activity, toxicity profile, and environmental persistence of the target compound require further empirical validation.

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide, and what key intermediates should be prioritized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the chlorinated pyridine ring, followed by sulfonamide coupling. Key intermediates include:

  • 3-chloro-5-(trifluoromethyl)-2-pyridinol : Formed via hydroxylation of the pyridine precursor under basic conditions.
  • 4-chlorobenzenesulfonyl chloride : Reacted with 4-chloroaniline to form the sulfonamide core.
    Prioritize intermediates with stable leaving groups (e.g., chlorine) and monitor reaction progress using HPLC or TLC. Reaction optimization may require inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive trifluoromethyl groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regioselectivity of pyridine substitution and sulfonamide linkage. For example, the absence of a proton signal at δ 8.2–8.5 ppm indicates successful substitution at the 2-pyridinyl position .
  • IR Spectroscopy : Validate sulfonamide formation via S=O stretching bands (1334 cm⁻¹ and 1160 cm⁻¹) and N-H bending (3247 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the trifluoromethyl group .

Q. What preliminary biochemical assays are recommended to evaluate its antibacterial activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target bacterial phosphopantetheinyl transferases (PPTases), as structurally related sulfonamides inhibit these enzymes. Use fluorescence-based assays with AcpH/AcpS substrates to quantify IC₅₀ values .
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI protocols. Include controls for membrane permeability (e.g., polymyxin B nonapeptide) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) using a 2³ factorial matrix. For example, elevated temperatures (80–100°C) improve SNAr efficiency but may degrade the trifluoromethyl group.
  • Response Surface Methodology (RSM) : Model interactions between pH and reagent stoichiometry. Central composite designs (CCD) can identify optimal conditions for sulfonamide coupling, reducing byproducts like sulfonic acid derivatives .

Q. What computational methods are effective in predicting reaction pathways for derivative synthesis?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Simulate transition states for pyridine substitution using software like Gaussian or ORCA. Focus on Fukui indices to identify electrophilic/nucleophilic sites .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR can explore alternative pathways (e.g., radical vs. ionic mechanisms) for trifluoromethyl group stability. Pair computational predictions with experimental validation via kinetic isotope effects (KIE) .

Q. How can contradictions in reported biochemical activity data (e.g., enzyme inhibition vs. lack of cellular efficacy) be resolved?

Methodological Answer:

  • Membrane Permeability Studies : Use Caco-2 cell monolayers or artificial membranes (PAMPA) to assess passive diffusion. Poor permeability may explain discrepancies between enzyme inhibition and whole-cell activity .
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation products. LC-MS/MS can detect metabolites that interfere with target binding .

Q. What crystallographic strategies elucidate the compound’s binding mode with bacterial PPTases?

Methodological Answer:

  • Co-crystallization Trials : Soak apo-PPTase crystals (e.g., B. subtilis AcpS) with the compound at 5–10 mM concentrations. Use cryoprotection (20% glycerol) and collect data at synchrotron facilities (1.0–1.5 Å resolution).
  • Molecular Dynamics (MD) Simulations : Refine docking poses (AutoDock Vina) with 100-ns simulations to assess hydrogen bonding with conserved residues (e.g., Arg128) and hydrophobic interactions with the trifluoromethyl group .

Q. How does the compound’s electronic structure influence its reactivity in photodegradation studies?

Methodological Answer:

  • TD-DFT Calculations : Predict UV-Vis absorption spectra and identify charge-transfer transitions involving the sulfonamide and pyridine moieties.
  • Photostability Assays : Expose the compound to UV light (λ = 254–365 nm) in quartz cuvettes. Monitor degradation via HPLC and correlate with HOMO-LUMO gaps calculated computationally .

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